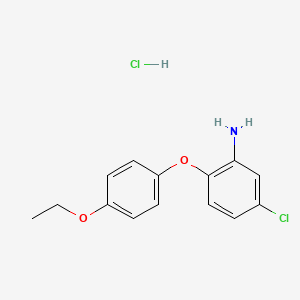

5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride

Description

5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride is a halogenated aniline derivative with a substituted phenoxy group. Its molecular formula is C₁₄H₁₄ClNO₃·HCl (derived from structural analogs in , and 14), and it features:

- A chlorine substituent at the 5-position of the aniline ring.

- A 4-ethoxyphenoxy group at the 2-position, introducing steric bulk and ether-linked aromaticity.

- A hydrochloride salt form, enhancing solubility in polar solvents like water or ethanol .

Properties

IUPAC Name |

5-chloro-2-(4-ethoxyphenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2.ClH/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16;/h3-9H,2,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCLIYFJEYDTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830404 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride typically involves the reaction of 5-chloro-2-nitroaniline with 4-ethoxyphenol under specific conditions. The nitro group is then reduced to an amine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming various oxidized derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine, which is a crucial step in the synthesis of the compound.

Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Palladium on carbon and hydrogen gas are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.

Major Products:

Oxidation: Oxidized derivatives of the aniline moiety.

Reduction: 5-Chloro-2-(4-ethoxyphenoxy)aniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride is a chemical compound with the molecular formula C14H15Cl2NO2 that is commonly used in biochemical research. It is used as an intermediate in the synthesis of various organic molecules because its unique structure makes it a valuable building block in organic synthesis.

Scientific Research Applications

This compound has applications spanning chemistry, biology, medicine, and industry.

Chemistry

- Organic Synthesis: The compound serves as a crucial intermediate in creating diverse organic molecules. Its structure is helpful in organic synthesis.

- Reactions: It can undergo oxidation at the aniline moiety, reduction of the nitro group, and nucleophilic substitution reactions involving the chloro group. Common reagents for these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and amines/thiols for substitution.

Biology

- Enzyme Interactions and Protein Modifications: It is used to study how enzymes interact and how proteins are modified.

- Proteomics Research: Its ability to interact with specific proteins makes it useful.

Medicine

Its structure allows for modifications that can lead to the discovery of new drug candidates.

Industry

In the industrial sector, it is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications.

Comparison to Similar Compounds

This compound has a unique ethoxy group that influences its chemical reactivity and biological activity. The presence of the ethoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its methoxy, propoxy, and butoxy counterparts. Similar compounds include:

- 5-Chloro-2-(4-methoxyphenoxy)aniline hydrochloride

- 5-Chloro-2-(4-propoxyphenoxy)aniline hydrochloride

- 5-Chloro-2-(4-butoxyphenoxy)aniline hydrochloride

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Key Properties :

- CAS No.: 1052533-42-2 (95% purity) .

- Molecular Weight : ~310.6 g/mol (calculated from formula).

- Synthesis : Typically involves nucleophilic aromatic substitution or coupling reactions, as seen in similar compounds (e.g., ).

Comparison with Similar Compounds

Below is a comparative analysis of structurally related halogenated aniline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Key Observations :

- Substituent Polarity: The 4-ethoxyphenoxy group in the target compound increases hydrophobicity compared to methoxy (-OCH₃) or methylthio (-S-CH₃) groups, impacting solubility and membrane permeability .

- Steric Effects: Bulkier substituents (e.g., phenoxy vs. methoxy) may hinder crystallinity, as seen in SHELX-refined analogs ().

- Halogen Position: Chlorine at the 5-position (meta to the amino group) reduces electronic effects on the aromatic ring compared to para-substituted analogs .

Physicochemical Properties

Hydrochloride Salts : The hydrochloride form improves aqueous solubility (e.g., 4-Chloro-2-methoxyaniline HCl in ) but may reduce thermal stability compared to free bases .

Biological Activity

5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride is an organic compound with significant biological activity. Its unique structural features, including a chloro group and an ethoxy-substituted phenyl ether, contribute to its interactions with various biological targets. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅ClN₂O₂

- CAS Number : 1052533-42-2

The compound's structure allows for specific interactions with biological molecules, making it a candidate for drug development. Its ethoxy substitution enhances solubility and reactivity compared to structurally similar compounds.

While detailed mechanisms of action for this compound remain poorly defined, preliminary studies suggest that it may act as an inhibitor in various biochemical pathways. It has been shown to interact with enzymes and receptors, indicating potential therapeutic effects in conditions such as inflammation and cancer.

Biological Activities

-

Anticancer Properties :

- Research indicates that this compound exhibits anticancer effects. Specific studies have highlighted its ability to inhibit tumor cell proliferation, although further investigation is necessary to elucidate the exact pathways involved.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation markers in various models, suggesting its potential use in treating inflammatory diseases.

-

Enzyme Inhibition :

- Interaction studies have demonstrated that this compound can effectively bind to certain enzymes involved in metabolic pathways, which is critical for understanding its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Anticancer Activity :

A study focused on the compound's effect on cancer cell lines revealed a dose-dependent inhibition of cell growth, supporting its potential as an anticancer agent. -

Inflammation Model :

In a murine model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines, indicating its therapeutic potential in inflammatory conditions.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds, which can provide insights into its unique properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Chloro-2-(4-methylphenoxy)aniline | 16824-48-9 | Contains a methyl group instead of ethoxy |

| 5-Chloro-2-(4-chlorophenoxy)aniline | 67135 | Substituted with a chloro group on the phenyl ring |

| 5-Chloro-2-(3-methoxyphenoxy)aniline | 17605559 | Features a methoxy group at the meta position |

The ethoxy substitution in this compound may enhance its specificity towards certain biological targets compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-2-(4-ethoxyphenoxy)aniline hydrochloride, and how can experimental parameters be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Ullmann-type coupling between 5-chloro-2-nitroaniline derivatives and 4-ethoxyphenol, followed by reduction and hydrochlorination. To optimize yield and purity:

- Use statistical design of experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading .

- Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to identify intermediates and byproducts .

- Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) for purification, validated by ≥95% purity via 1H/13C NMR and mass spectrometry .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation thresholds .

- UV-Vis spectroscopy to monitor photodegradation under controlled light exposure (e.g., 365 nm UV lamp) .

- Long-term stability tests in desiccators at 4°C, 25°C, and 40°C, with periodic HPLC-MS analysis to detect hydrolysis or oxidation products .

Q. What are the primary challenges in assessing this compound’s biological activity in preliminary assays?

- Methodological Answer : Key challenges include:

- Solubility limitations : Test in DMSO/PBS mixtures (≤1% DMSO) to avoid cytotoxicity .

- Interference from counterions : Use ion-exchange chromatography to isolate the free base for cell-based assays .

- False positives in enzymatic assays : Include negative controls (e.g., scrambled analogs) and validate activity via dose-response curves (IC50/EC50) .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density distributions and predict reactive sites .

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases), prioritizing derivatives with lower binding energies .

- Validate predictions via QSAR models trained on experimental IC50 data from analogs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) .

- Batch-effect correction : Normalize data for variables like cell passage number or reagent lot differences via mixed-effects statistical models .

- Orthogonal validation : Confirm activity in in vivo models (e.g., zebrafish) if in vitro results are inconsistent .

Q. How do reaction conditions influence regioselectivity in the synthesis of halogenated analogs?

- Methodological Answer :

- Compare solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the chloro-substituted position, while nonpolar solvents shift selectivity .

- Kinetic vs. thermodynamic control : Monitor reaction progress via time-resolved NMR to identify intermediates and optimize quenching times .

- Validate regioselectivity using X-ray crystallography or NOESY NMR for structural confirmation .

Q. What methodologies assess environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- OECD 301B biodegradation test : Incubate with activated sludge and quantify residual compound via LC-HRMS .

- Photocatalytic degradation studies : Use TiO2 nanoparticles under UV light, tracking byproducts via GC-MS .

- Ecotoxicity profiling : Test acute/chronic effects on Daphnia magna and Vibrio fischeri using OECD 202/ISO 11348 protocols .

Methodological Considerations for Data Reproducibility

- Batch-to-batch variability : Characterize each synthesis batch via elemental analysis and HPLC purity checks .

- Cross-lab validation : Share standardized protocols (e.g., electronic lab notebooks) and reference materials via collaborative platforms .

- Data transparency : Publish raw spectral data (NMR, MS) in open-access repositories with metadata annotations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.